1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane
Description
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(3-methylbutyl)-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H26N2/c1-12(2)5-10-15-9-4-7-13(15)6-3-8-14-11-13/h12,14H,3-11H2,1-2H3 |
InChI Key |
LZYRPRQFRTXESR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCCC12CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with spirocyclic precursors under controlled conditions. One common method involves the use of a spirocyclic ketone as a starting material, which undergoes nucleophilic substitution with a 3-methylbutylamine to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The spirocyclic structure undergoes controlled cyclization and ring-opening under specific conditions. For example, acid-mediated cleavage of the spiro ring generates intermediates for further functionalization (e.g., alkylation or acylation) .
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acid hydrolysis | HCl (10%), 45°C, 24 h | Piperidinone derivatives | 79% |
| Base-induced cyclization | NaH, DMF, 45°C, 4 days | Ureido-spiro intermediates | 72–88% |
Functionalization via Alkylation/Acylation
The secondary amine in the diazaspiro core reacts selectively with electrophiles.
Example alkylation :
-
Reagents : Methyl iodide, K₂CO₃, DMF
-
Mechanism : Nucleophilic substitution at the amine nitrogen.
-
Product : N-Methylated derivative (enhanced lipophilicity for pharmacokinetic studies).
Example acylation :
-
Reagents : Acetyl chloride, pyridine
-
Mechanism : Acylation forms amides, stabilizing the compound for biological assays.
Oxidation and Reduction
The compound’s nitrogen centers and alkyl chains participate in redox reactions.
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C → rt | N-Oxide formation (improved solubility) |
| Reduction | LiAlH₄, THF, reflux | Secondary amine to tertiary amine |
Reduction with LiAlH₄ is critical for modifying bioactivity, as seen in analogues with enhanced CNS permeability.
Michael Addition for Spiro Framework Assembly
The Michael addition forms the bicyclic scaffold:
-
Substrates : N-protected 3-nitropyridine + acrolein.
-
Conditions : EtOH/NaOEt, rt → 60°C.
-
Outcome : Spirocyclic intermediates with >80% enantiomeric excess in some cases .
Biological Activity Modulation
Reactions are tailored to enhance pharmacological properties:
-
Antimicrobial activity : N-Alkylation improves membrane penetration.
-
Neurokinin receptor antagonism : Acylated derivatives show sub-µM IC₅₀ values.
Key Mechanistic Insights
-
Spiro ring stability : The bicyclic structure resists hydrolysis at neutral pH but cleaves under strong acids/bases .
-
Steric effects : The 3-methylbutyl group directs regioselectivity in electrophilic reactions.
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies are needed to explore catalytic asymmetric syntheses and in vivo metabolic pathways.
Scientific Research Applications
1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(Propan-2-yl)-1,7-diazaspiro[4.5]decane
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride
- CAS Number : 1523571-82-5
- Molecular Formula : C₁₇H₂₂ClN₂O₂
- Key Differences :
- Substituent: Benzyl ester (aromatic group) vs. aliphatic 3-methylbutyl.
- The benzyl group introduces aromatic π-π interactions, enhancing binding affinity to hydrophobic pockets in proteins.
- The ester functional group increases susceptibility to hydrolysis under acidic or basic conditions, unlike the stable alkyl chain in the target compound.
1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-
- CAS Number : 646056-16-8
- Molecular Formula : C₁₁H₁₆N₄
- Key Differences: Spiro Ring Size: [4.4] (two five-membered rings) vs. [4.5] (five- and six-membered rings). The pyrimidinyl substituent enables hydrogen bonding, enhancing solubility in polar solvents compared to alkylated analogs.
Functional Group Variations
Rolapitant Hydrochloride (1,7-Diazaspiro[4.5]decan-2-one derivative)
- Key Structure : Incorporates a ketone group at position 2 and a complex aryl-ether substituent .
- Functional Impact :
- The ketone introduces hydrogen-bond acceptor capacity, critical for its role as a neurokinin-1 (NK1) receptor antagonist.
- Compared to the target compound (lacking a ketone), Rolapitant’s carbonyl group enhances polarity, affecting blood-brain barrier permeability.
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane is a compound belonging to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore the synthesis, biological activity, and relevant case studies surrounding this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of N-tert-butanesulfinyl imines with various nucleophiles under basic conditions, leading to the formation of diazaspiro derivatives. A recent study demonstrated a successful synthesis pathway that yielded high purity and good yields of the target compound .
Pharmacological Properties
This compound exhibits a range of biological activities:
- Antioxidant Activity : Compounds with diazaspiro structures have shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Neuroprotective Effects : Certain studies suggest that diazaspiro compounds may protect neuronal cells from apoptosis, making them candidates for neurodegenerative disease treatments.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may influence cellular pathways related to apoptosis and inflammation by modulating specific protein interactions and signaling cascades .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of diazaspiro compounds, this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value suggesting significant potency compared to standard chemotherapeutic agents. The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted the efficacy of this compound in preventing neuronal cell death induced by oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance the expression of neuroprotective factors in vitro. In vivo studies using rodent models further supported its potential as a therapeutic agent for neurodegenerative conditions like Alzheimer's disease .
Data Summary
Q & A
Q. What are the recommended analytical techniques for detecting and quantifying 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane in complex biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges (conditioned with methanol and water) is effective for sample preparation. Coupling with liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity, particularly when using deuterated internal standards (e.g., BP-3-d5) to correct for matrix effects. For quantification, calibration curves should be validated against spiked matrices to ensure recovery rates >80% .
| Technique | Recovery Rate | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|
| SPE + LC-MS/MS | 85-92% | 0.1 | 0.3 |
| Direct Injection | 60-70% | 0.5 | 1.5 |
Q. How can researchers confirm the structural identity and purity of this compound when commercial analytical data is unavailable?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm bond connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) can validate molecular formula accuracy (±2 ppm). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% peak area. Cross-referencing synthetic pathways (e.g., reductive amination steps) with spectral data ensures consistency .
Advanced Research Questions
Q. What experimental design strategies are optimal for synthesizing this compound with high enantiomeric purity?
- Methodological Answer : Use factorial design to optimize reaction variables (e.g., catalyst loading, temperature, solvent polarity). For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Ru complexes) can be tested. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism. Iterative refinement using response surface methodology improves yield and selectivity .
Q. How can computational modeling be integrated with empirical data to predict the pharmacokinetic behavior of this compound?
- Methodological Answer : Molecular dynamics simulations (e.g., COMSOL Multiphysics) can model membrane permeability and cytochrome P450 interactions. Validate predictions with in vitro assays:
Q. What methodologies resolve contradictions in reported pharmacological activities of this compound across different studies?
- Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., cell line specificity, dosage regimes). Replicate key studies under standardized conditions (ISO 17025 guidelines) to isolate protocol discrepancies. For receptor-binding assays, use radioligand displacement (³H-labeled antagonists) with strict control of buffer pH and ionic strength. Statistical tools like mixed-effects models account for inter-study variability .
Theoretical and Framework Considerations
Q. How should researchers select a theoretical framework to investigate the neuropharmacological mechanism of this compound?
- Methodological Answer : Align with established models (e.g., monoamine hypothesis for antidepressant activity). Use ligand-receptor docking simulations (AutoDock Vina) to predict binding affinities at serotonin/dopamine transporters. Validate hypotheses via knockout mouse models or siRNA silencing in neuronal cell lines. Theoretical frameworks must guide hypothesis generation and methodological choices (e.g., in vivo vs. in vitro assays) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?
- Methodological Answer : Apply nonlinear regression (Hill equation) to estimate EC₅₀/LC₅₀ values. Use Bayesian hierarchical models to account for inter-experimental variability. For reproducibility, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
